2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89242-58-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-7,11H,1-2H3 |
InChI Key |
AESWLPAJLZVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC(=C12)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol and Its Analogs
Classical and Conventional Synthetic Routes to 2,3-Dihydrobenzofurans
Traditional approaches to the 2,3-dihydrobenzofuran (B1216630) skeleton often involve cyclization reactions of appropriately substituted phenolic precursors. These methods, while foundational, provide versatile pathways to a range of analogs.
Cyclization Reactions of Phenoxyethanol Derivatives
One of the most direct methods for forming the 2,3-dihydrobenzofuran ring is the intramolecular cyclization of 2-phenoxyethanol (B1175444) derivatives. This process typically involves the dehydration of a 2-phenoxyethanol to induce ring closure. The synthesis starts with raw materials like sodium phenate and 2-chloroethanol (B45725) to produce 2-phenoxyethanol, which is then subjected to cyclization conditions. google.com Catalysts such as zinc chloride and manganous chloride can be employed at high temperatures (200-220 °C) to facilitate the reaction. google.com This method is effective for producing the core 2,3-dihydrobenzofuran structure. google.com For the synthesis of the target molecule, a plausible precursor would be 1-(2-hydroxyphenoxy)propan-2-ol, whose cyclization would be followed by methylation steps.
Visible light-mediated intramolecular oxychalcogen cyclization of 2-allylphenol (B1664045) derivatives also provides a sustainable and mild route to functionalized 2,3-dihydrobenzofurans. mdpi.com This approach avoids the need for harsh oxidants or high temperatures, aligning with green chemistry principles. mdpi.com
Friedel-Crafts Acylation and Subsequent Functionalization Strategies
Friedel-Crafts reactions are fundamental C-C bond-forming processes in aromatic chemistry and serve as a key entry point for the synthesis of dihydrobenzofurans. rsc.orgnih.gov The process typically begins with the acylation or alkylation of a phenol (B47542) or a protected phenol derivative. nih.govgoogle.com Direct Friedel-Crafts acylation of phenols can be challenging due to the competing O-acylation, often necessitating the protection of the hydroxyl group as a silyl (B83357) ether. google.com
A viable strategy for synthesizing a precursor to 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol could involve the Friedel-Crafts acylation of a protected hydroquinone (B1673460) derivative with a suitable acyl halide. Subsequent steps would include reduction of the ketone, introduction of the second methyl group, and cyclization. A one-step method combining Friedel-Crafts-like alkylation and intramolecular cyclodehydration has been reported using phenols and α-haloketones promoted by titanium tetrachloride, offering a direct route to the benzofuran (B130515) core. nih.gov
Table 1: Examples of Friedel-Crafts Approaches to Benzofuran Precursors
| Starting Material | Acylating/Alkylating Agent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Phenol | α-chlorocyclohexanone | TiCl₄ | 1,2,3,4-Tetrahydrodibenzofuran | 85% nih.gov |
| 2-Methoxyphenol | Acetyl chloride | AlCl₃ | 4-Hydroxy-3-methoxyacetophenone | - |
| Resorcinol silyl ether | Acyl chloride | AlCl₃ | C-acylated resorcinol | High google.com |
Note: This table presents examples of Friedel-Crafts reactions on phenolic compounds, which are key steps in the multi-step synthesis of substituted dihydrobenzofurans.
Ring-Closing Metathesis Approaches in Benzofuran Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic systems, including benzofurans. This approach typically involves the formation of a diene precursor, often an O-allylated phenol containing another olefinic group, which then undergoes an intramolecular metathesis reaction catalyzed by ruthenium complexes like Grubbs' catalysts. While RCM is more commonly used to synthesize unsaturated benzofurans, the resulting products can be subsequently hydrogenated to yield the 2,3-dihydrobenzofuran core. Alternatively, strategic placement of the double bonds in the precursor can lead directly to the dihydrobenzofuran ring.
Perkin Benzofuran Synthesis and its Variants
The Perkin reaction, historically significant for coumarin (B35378) synthesis, has a variant known as the Perkin rearrangement that allows for the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. This coumarin-benzofuran ring contraction occurs in the presence of a base, such as sodium hydroxide. While this method yields a benzofuran, not a dihydrobenzofuran directly, it represents a classical route to the core structure. To obtain a 2,3-dihydrobenzofuran from this route, subsequent reduction of the furan (B31954) ring and decarboxylation would be necessary. Further functionalization would then be required to introduce the 2,3-dimethyl substitution pattern.
McMurry Reaction Based Methodologies
The McMurry reaction provides a unique method for the reductive coupling of two carbonyl groups to form an alkene, using low-valent titanium reagents. wikipedia.org This reaction can be applied intramolecularly to synthesize cyclic structures. For the synthesis of a 2,3-disubstituted-2,3-dihydrobenzofuran, a suitable precursor would be a diketone or a keto-ester derived from a phenol. For instance, an ortho-acyloxyphenyl ketone could undergo intramolecular reductive coupling between the ester and ketone carbonyls. alfa-chemistry.comnih.gov This reaction is particularly useful for creating sterically hindered systems and has been applied to the synthesis of various heterocycles. nih.govresearchgate.net The reaction typically employs reagents like TiCl₃ or TiCl₄ in combination with a reducing agent such as zinc, lithium aluminum hydride, or potassium. wikipedia.orgnih.gov
Table 2: Intramolecular McMurry Reaction for Heterocycle Synthesis
| Substrate Type | Reagent System | Product Type | Ref. |
|---|---|---|---|
| Diketone | Zn, TiCl₄ | Cyclopenta[l]phenanthrene | alfa-chemistry.com |
| Keto-ester | Low-valent Titanium | Benzofuran | nih.gov |
| Dialdehyde | TiCl₃/LiAlH₄ | Macrocyclic Olefin | nih.gov |
Note: This table illustrates the versatility of the intramolecular McMurry reaction in synthesizing cyclic compounds, a strategy applicable to dihydrobenzofurans.
Advanced and Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol over the C2 and C3 positions is a primary challenge in the synthesis of this compound. Modern synthetic methods have focused on asymmetric catalysis to produce enantioenriched 2,3-disubstituted dihydrobenzofurans.
Several powerful strategies have been developed:
Rhodium-catalyzed C–H functionalization/Organocatalyzed oxa-Michael addition: A one-pot cascade reaction has been developed that enables the stereodivergent synthesis of a full complement of stereoisomers of chiral 2,3-disubstituted dihydrobenzofurans. By selecting the appropriate combination of two chiral catalysts, specific stereoisomers can be accessed in good yields and with high stereoselectivity under mild conditions. acs.org
Palladium-catalyzed Heck/Tsuji-Trost reaction: A highly enantioselective reaction between o-bromophenols and 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org
Organocatalytic Approaches: Chiral aminothioureas combined with arylboronic acids have been shown to facilitate enantioselective intramolecular oxa-Michael reactions to form dihydrobenzofurans with high enantiomeric excess (up to 96% ee). organic-chemistry.org Another strategy involves a formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones, catalyzed by an organic base like DBU, to construct the dihydrobenzofuran scaffold. researchgate.net
Biocatalysis: Engineered myoglobin (B1173299) catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans with acceptor-only diazoester reagents. This biocatalytic strategy yields stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). rochester.edu
Lewis Acid Catalyzed Reactions: The enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans containing a quaternary carbon has been achieved through a cyclopropanation/intramolecular rearrangement sequence catalyzed by a chiral oxazaborolidinium ion. nih.gov Additionally, iron(III)-catalyzed cycloaddition of styrenes with quinones, followed by enzymatic resolution, provides a route to optically active 2,3-dihydrobenzofuran derivatives. researchgate.net
These advanced methods offer powerful tools for the asymmetric synthesis of complex dihydrobenzofurans, providing pathways to specific enantiomers of this compound and its analogs.
Table 3: Comparison of Stereoselective Methods for Dihydrobenzofuran Synthesis
| Method | Catalyst Type | Key Transformation | Stereocontrol | Ref. |
|---|---|---|---|---|
| Cascade Reaction | Rhodium & Chiral Organocatalyst | C-H activation / Oxa-Michael | Stereodivergent (all 4 isomers) | acs.org |
| Heck/Tsuji-Trost | Palladium / Chiral Ligand | Intramolecular cyclization | High ee | organic-chemistry.org |
| Biocatalysis | Engineered Myoglobin | Benzofuran cyclopropanation | >99.9% de, >99.9% ee | rochester.edu |
| Lewis Acid Catalysis | Chiral Oxazaborolidinium ion | Cyclopropanation/Rearrangement | >99% ee, >20:1 dr | nih.gov |
Asymmetric Annulation Strategies for Enantiopure Compounds
Asymmetric annulation reactions represent a powerful approach for the enantioselective synthesis of 2,3-dihydrobenzofurans. One prominent strategy involves the [4+1] annulation between ortho-quinone methides (o-QMs), generated in situ, and ylides. For instance, a highly enantio- and diastereoselective [4+1] annulation has been developed using ammonium (B1175870) ylides derived from Cinchona alkaloids as chiral auxiliaries. nih.govthieme-connect.com This method provides access to a variety of chiral 2,3-dihydrobenzofuran derivatives with excellent stereocontrol. nih.gov The reaction typically employs a base like cesium carbonate (Cs₂CO₃) to generate the ylide from the corresponding ammonium salt. nih.gov
Another approach is the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, which furnishes functionalized 2,3-dihydrobenzofurans with impressive chemical yields and diastereoselectivity. nih.gov Organocatalytic [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), also yields 2,3-difunctionalized dihydrobenzofurans with high diastereoselectivity. nih.gov Furthermore, chiral phosphoric acids have been utilized to catalyze the asymmetric [3+2] cycloaddition of p-quinone monoimides with 1-vinylnaphthalen-2-ols, affording highly functionalized and enantioenriched 2,3-dihydrobenzofuran derivatives. google.com
| Reaction Type | Key Reagents | Catalyst/Auxiliary | Key Features | Reference |
|---|---|---|---|---|
| [4+1] Annulation | o-Quinone Methides, Ammonium Ylides | Cinchona Alkaloid Auxiliary | High enantio- and diastereoselectivity | nih.gov |
| Domino Annulation | Salicyl N-phosphonyl Imines, Bromo Malonates | Cs₂CO₃ | Excellent yields and diastereoselectivity | nih.gov |
| [4+1] Annulation | 2-(2-Nitrovinyl)phenols, α-Bromoacetophenones | DBU | Remarkable diastereoselectivity (>20:1 dr) | nih.gov |
| [3+2] Cycloaddition | p-Quinone Monoimides, 1-Vinylnaphthalen-2-ols | Chiral Phosphoric Acid | Good to excellent yields and stereoselectivities | google.com |
Enantioselective Preparation Techniques for Dihydrobenzofuran-3-ols
The synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans, which feature a tertiary alcohol, has been achieved through highly enantioselective methods. One notable technique is the intramolecular asymmetric addition of aryl halides to unactivated ketones. researchgate.net This approach directly constructs the chiral tertiary alcohol at the C-3 position in good yields and with excellent enantioselectivities. researchgate.net Additionally, the copper-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters has been reported as an efficient route to chiral dihydrobenzofuran-3-ols. organic-chemistry.org
Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Rhodium, Nickel)
Transition metal catalysis is a cornerstone for the synthesis of the dihydrobenzofuran scaffold. Various metals have been employed to effect intramolecular cyclizations, offering diverse pathways to the target structures.
Palladium: Palladium-catalyzed reactions are widely used. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Another strategy involves the intramolecular enantioselective Heck-Matsuda reaction, which can be coupled with carbonylation and Stille cross-coupling to produce 3,3-disubstituted-2,3-dihydrobenzofurans bearing a quaternary stereocenter. beilstein-archives.org
Rhodium: Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes enables a redox-neutral [3+2] annulation to construct dihydrobenzofurans. organic-chemistry.org
Copper: As mentioned, copper catalysis is effective for preparing chiral dihydrobenzofuran-3-ols from aryl pinacol boronic esters. organic-chemistry.org
Nickel: Nickel-catalyzed electroreductive domino reactions involving the intramolecular carbonickelation of propargylic aryl halides have been developed for the synthesis of substituted 2,3-dihydrobenzofurans. organic-chemistry.org
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Excellent regio- and enantiocontrol | organic-chemistry.org |
| Palladium | Heck-Matsuda/Carbonylation/Stille | Arenediazonium salts, Organotin reagents | Forms quaternary centers with high enantiomeric ratios | beilstein-archives.org |
| Rhodium | C-H Activation/[3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Redox-neutral, good functional group compatibility | organic-chemistry.org |
| Nickel | Electroreductive Domino Reaction | Propargylic Aryl Halides | Highly stereo- and regioselective | organic-chemistry.org |
Photochemical Approaches to Dihydrobenzofuran Formation
Photochemical methods offer mild and often metal-free alternatives for constructing the 2,3-dihydrobenzofuran ring. A notable light-driven protocol involves the cascade reaction of 2-allylphenol derivatives. nih.govresearchgate.net In this process, the reaction is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, generated in situ. This leads to the formation of carbon-centered radicals, followed by a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution to yield densely functionalized products in short reaction times. nih.govresearchgate.net
Another strategy is the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. researchgate.net This method uses visible light-activated transition metal photocatalysis, allowing for the use of benign terminal oxidants like ammonium persulfate to generate a phenoxonium cation that is trapped by an electron-rich olefin to afford the dihydrobenzofuran product. researchgate.net
Anionic Annulation Methodologies
Anionic annulation methodologies typically rely on the generation of an anionic intermediate that triggers the cyclization process. The DBU-catalyzed formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones is an example where the base promotes the formation of an enolate that initiates the sequence. nih.gov Similarly, the Cs₂CO₃-catalyzed domino annulation of salicyl N-phosphonyl imines with bromo malonates proceeds through anionic intermediates. nih.gov Another powerful method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036). organic-chemistry.org This generates an o-quinone methide intermediate, which is then trapped by a nucleophile to form a phenoxide anion. This anion subsequently undergoes an intramolecular 5-exo-tet cyclization to eliminate a bromide anion and form the 2,3-dihydrobenzofuran ring. organic-chemistry.org
Derivatization and Functional Group Interconversions of this compound
The phenolic hydroxyl group at the C-4 position is a key functional handle for further derivatization of the 2,3-dihydrobenzofuran scaffold. Standard transformations for phenols, such as etherification and esterification, can be readily applied to modify the properties of the parent molecule.
Oxidative Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of 4-hydroxydihydrobenzofurans is susceptible to oxidation, leading to the formation of quinone-type structures. This reactivity is analogous to that observed in related 5-hydroxy-2,3-dihydrobenzofuran systems, which are known for their antioxidant properties. thieme-connect.com The oxidation of these compounds can proceed via different pathways depending on the oxidant used. thieme-connect.com
For example, oxidation with iron(III) chloride in aqueous methanol (B129727) can yield the corresponding p-quinoid product. thieme-connect.com Treatment with silver nitrate can lead to the formation of a 2,3-dihydrobenzofuran-4,5-dione, while oxidation with silver oxide can generate a reactive quinone methide intermediate. thieme-connect.com These transformations highlight the potential to convert the phenolic moiety into highly reactive and synthetically useful electrophilic structures, opening avenues for further functionalization and the synthesis of more complex molecules.
Reduction of the Dihydrofuran Ring System
The 2,3-dihydrobenzofuran scaffold represents a reduced form of the aromatic benzofuran core. The stability of this dihydrofuran ring is significant, and its transformations typically involve either reduction to open the ring or cleavage under specific catalytic conditions.
The selective hydrogenation of benzofurans is a primary route to obtaining the 2,3-dihydrobenzofuran structure. acs.org This transformation selectively reduces the furan ring's double bond while leaving the benzene (B151609) ring intact. Various catalytic systems have been developed to achieve this with high efficiency and selectivity. For instance, ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have proven effective for the hydrogenation of a range of substituted benzofurans. rwth-aachen.de This system demonstrates high activity and selectivity, providing access to biologically relevant dihydrobenzofuran motifs. rwth-aachen.de Another advanced catalytic system involves bimetallic catalysts; the deposition of a small amount of palladium onto a commercial ruthenium on carbon (Ru/C) catalyst renders it highly active for benzofuran hydrogenation at low temperatures, achieving up to 92% selectivity for the 2,3-dihydrobenzofuran product. acs.org Chiral Rh/Hf bimetallic catalysts have also been employed for the asymmetric hydrogenation of benzofurans, yielding chiral 2,3-dihydrobenzofurans with excellent enantioselectivity. researchgate.net
Conversely, the dihydrofuran ring can undergo cleavage, which constitutes a form of reduction. This ring-opening can be achieved through various methods. Reductive cleavage of the C2–O bond in benzofurans can be accomplished using lithium metal in the presence of an electron transfer catalyst, which results in the formation of o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp Lewis acid-catalyzed ring-opening has also been explored; for example, 2,3-dihydrofuran (B140613) acetals can undergo intramolecular benzannulation, a process that involves ring opening and subsequent cyclization to form functionalized carbazoles. mdpi.com Over sulfided NiMoP/Al2O3 catalysts, 2,3-dihydrobenzofuran is known to transform via a C(sp3)-O bond cleavage to yield 2-ethylphenol, demonstrating a pathway for ring opening under hydrodeoxygenation conditions. nacatsoc.org
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features |
|---|---|---|---|---|
| Selective Hydrogenation | Pd^Ru/C | Benzofuran | 2,3-Dihydrobenzofuran | High selectivity (92%) at low temperatures. acs.org |
| Asymmetric Hydrogenation | Rh/Hf/(S)‐DTBM‐SEGPHOS | Benzofuran derivatives | Chiral 2,3-Dihydrobenzofurans | Excellent yields (up to 98%) and enantioselectivities (up to 99% ee). researchgate.net |
| Selective Hydrogenation | Ru@SILP-[ZnCl4]2− | Substituted Benzofurans | Substituted 2,3-Dihydrobenzofurans | High activity and selectivity under continuous flow conditions. rwth-aachen.de |
| Reductive Ring Cleavage | Lithium metal / DTBB | Benzofuran | (Z)-o-hydroxystyrene derivatives | Selective C2-O bond cleavage. kyoto-u.ac.jpresearchgate.net |
| Catalytic Ring Opening | Sulfided NiMoP/Al2O3 | 2,3-Dihydrobenzofuran | 2-Ethylphenol | C(sp3)-O bond cleavage under HDO conditions. nacatsoc.org |
Substitution Reactions at Various Positions on the Benzofuran Core
Functionalization of the 2,3-dihydrobenzofuran scaffold can be achieved through substitution reactions on both the aromatic benzene ring and the saturated dihydrofuran ring. Electrophilic aromatic substitution is a primary method for modifying the benzene portion of the molecule. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. For a molecule like this compound, the hydroxyl group at C4 is a strong activating ortho-, para-director, while the ether oxygen of the furan ring is an activating ortho-, para-director. The alkyl groups have a weaker activating effect. The outcome of electrophilic substitution would depend on the interplay of these directing effects and the reaction conditions. In benzofurans, electrophilic attack often preferentially occurs at the 2-position due to the stability of the resulting carbocation intermediate, which is well-stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.comechemi.comchemicalbook.com
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for the direct installation of substituents at various positions, often with high regioselectivity. nih.govhw.ac.uk Palladium catalysis is frequently employed for C-H activation and subsequent C-O or C-C bond formation. cnr.it For instance, the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been accomplished through a sequence involving rhodium-catalyzed C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Further diversification can be achieved via subsequent Heck-type C-H functionalization on the dihydrobenzofuran product. nih.gov These methods allow for the introduction of aryl and other groups onto the benzofuran core in a controlled manner. nih.govnih.gov
| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Description |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Standard electrophiles (e.g., HNO3, Br2) | Aromatic Ring (C5, C6, C7) | Regioselectivity is directed by existing substituents (hydroxyl, ether, alkyl groups). stackexchange.comechemi.com |
| Pd-Catalyzed C-H Activation/Cyclization | Pd(OAc)2 | Aromatic Ring | Enables intramolecular C-O bond formation to construct the dihydrofuran ring. cnr.itresearchgate.net |
| Sequential C-H Functionalization | Rh and Pd catalysts | Aromatic and Benzylic Positions | Allows for enantioselective synthesis and further diversification of the dihydrobenzofuran core. nih.gov |
| Direct Arylation (Heck-type) | Pd catalyst / Aryl halides | Aromatic Ring | Introduces aryl groups at specific C-H bonds on the core structure. nih.govnih.gov |
Mechanistic Investigations of Synthetic Pathways Involving this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of the dihydrobenzofuran core often involves complex catalytic cycles and the formation of specific reaction intermediates.
Elucidation of Reaction Intermediates
The synthesis of dihydrobenzofurans proceeds through various intermediates depending on the specific pathway.
Oxonium Ions : In acid-catalyzed cyclizations of acetal (B89532) precursors, the mechanism involves initial protonation and elimination of an alcohol to form an oxonium ion intermediate. Subsequent intramolecular nucleophilic attack by the phenyl ring onto this electrophilic center leads to the formation of the dihydrofuran ring. wuxiapptec.com
Metal-Complex Intermediates : Transition metal-catalyzed reactions, particularly those involving palladium or copper, proceed through distinct organometallic intermediates. In Pd-catalyzed C-H activation/C-O cyclization, a key step is the formation of a palladacycle intermediate. researchgate.netacs.org The reaction is believed to proceed via oxidative addition of the catalyst, followed by C-H activation and reductive elimination to form the C-O bond. researchgate.netnih.gov Similarly, copper-catalyzed pathways may involve a putative Cu(III) intermediate formed by oxidative insertion into a C-I bond, which then undergoes reductive elimination to yield the dihydrobenzofuran product. nih.gov
Sigma Complexes : During electrophilic aromatic substitution reactions on the benzofuran core, the attack of an electrophile on the aromatic ring forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. The relative stability of the possible sigma complexes determines the regioselectivity of the substitution. stackexchange.comechemi.com
Iminium Ions : In certain copper-catalyzed syntheses of benzofuran derivatives, the reaction of o-hydroxy aldehydes with amines can generate an iminium ion intermediate. This is followed by the attack of a copper acetylide, leading to intramolecular cyclization and isomerization to form the final product. nih.govacs.org
Kinetic and Thermodynamic Considerations in Cyclization Processes
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a principle that is highly relevant in the synthesis of dihydrobenzofurans. wikipedia.orglibretexts.org
Kinetic Control prevails under conditions where the reaction is irreversible, typically at lower temperatures and with shorter reaction times. The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy. libretexts.org
Thermodynamic Control dominates when the reaction is reversible, usually at higher temperatures and for longer reaction times, allowing equilibrium to be established. libretexts.org The major product will be the most thermodynamically stable one, regardless of the activation energy required for its formation. wikipedia.org
In the context of dihydrobenzofuran synthesis, this dichotomy can influence product distribution, such as the ratio of regioisomers or stereoisomers. For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the less stable endo isomer is the kinetic product formed at room temperature, while the more stable exo isomer is the thermodynamic product favored at higher temperatures after prolonged reaction times. wikipedia.org Similarly, in the cyclization to form the dihydrobenzofuran ring, different pathways may be accessible, leading to different isomers. The reaction conditions can be tuned to favor the desired kinetic or thermodynamic product. wuxiapptec.com For instance, a calculated difference in activation energy of just 0.94 kcal/mol can lead to a product ratio of approximately 1:3.4, demonstrating the sensitivity of product distribution to small energy differences between competing pathways. wuxiapptec.com
Role of Catalysts in Reaction Selectivity and Efficiency
Catalysts are fundamental to the modern synthesis of dihydrobenzofurans, playing a critical role in controlling reaction efficiency, selectivity, and stereochemistry.
Metal Catalysts : Transition metals, particularly palladium, rhodium, ruthenium, and copper, are extensively used.
Palladium : Pd catalysts are versatile for C-H activation, cyclization, and cross-coupling reactions. cnr.itresearchgate.net They enable the direct formation of C-O bonds for ring closure with high functional group tolerance. nih.govresearchgate.net For example, Pd-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols yields 2-benzyl benzo[b]furans. organic-chemistry.org
Ruthenium : Ru-based catalysts are highly effective for selective hydrogenation. The combination of Pd and Ru has been shown to create a synergistic effect, enhancing activity for the selective hydrogenation of benzofurans to 2,3-dihydrobenzofurans. acs.org Ru(II) catalysts have also been used for the dynamic kinetic resolution of benzofuranones via asymmetric transfer hydrogenation, producing optically pure cis-2,3-dihydrobenzofuran-3-ols. acs.org
Rhodium and Copper : Rhodium catalysts are used in enantioselective C-H insertion reactions, which can be a key step in the sequential synthesis of functionalized dihydrobenzofurans. nih.gov Copper catalysts are often employed in cyclization reactions, sometimes in tandem with palladium, and are crucial in pathways involving intermediates like copper acetylides. nih.govnih.govacs.org
Organocatalysts : The development of organocatalysis has provided a powerful, metal-free approach for the asymmetric synthesis of dihydrobenzofurans. Chiral organocatalysts can induce high levels of enantioselectivity.
Bifunctional Catalysts : Quinine-derived squaramide catalysts are a prominent example. These bifunctional molecules possess both a hydrogen-bond donor (squaramide) and a Lewis base site (cinchona alkaloid). rsc.org They can effectively catalyze domino reactions, such as the Friedel-Crafts/SN2 reaction of phenols with α-bromonitroalkenes, to generate enantiomerically enriched dihydrobenzofurans with excellent enantiomeric excess (>99% ee) and low catalyst loadings (5 mol%). rsc.orgrsc.orgresearchgate.netmetu.edu.tr
Chiral Phosphines : Commercially available chiral phosphines have been used to catalyze formal [4+1] cyclization reactions between ortho-hydroxy-para-quinone methides and allenoates, yielding chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities. thieme-connect.com
| Catalyst Type | Example Catalyst | Reaction | Selectivity/Efficiency Noted |
|---|---|---|---|
| Palladium | Pd(OAc)2, PdCl2(dppf) | C-H Activation, C-O Cyclization, Suzuki Coupling | High efficiency and functional group tolerance in C-C and C-O bond formation. cnr.itresearchgate.netacs.org |
| Ruthenium | Pd^Ru/C, Ru(II) complexes | Selective Hydrogenation, Asymmetric Transfer Hydrogenation | High selectivity for dihydro- product; provides access to optically pure alcohols. acs.orgacs.org |
| Rhodium | Rh(II) complexes | Enantioselective C-H Insertion | Key for sequential functionalization leading to chiral products. nih.gov |
| Organocatalyst | Quinine-derived Squaramide | Asymmetric Friedel-Crafts/SN2 Domino Reaction | Excellent enantioselectivity (>99% ee) with low catalyst loading (5 mol%). rsc.orgresearchgate.net |
| Organocatalyst | Chiral Phosphine | Asymmetric [4+1] Cyclization | High diastereo- and enantioselectivity in dihydrobenzofuran synthesis. thieme-connect.com |
Molecular Structure, Conformation, and Spectroscopic Characterization of 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
Efforts to compile data for this section were unsuccessful as no published spectra were found.
X-ray Crystallography and Solid-State Structural Analysis
A thorough search of crystallographic databases yielded no entries for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles from solid-state analysis is not available.
Computational Approaches to Molecular Structure and Conformational Analysis
No computational chemistry studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, appear to have been published for this compound. Such studies would be necessary to provide theoretical insights into its stable conformations, bond parameters, and electronic structure.
Quantum Chemical Calculations for Electronic Structure
No published data is available for this section.
Conformational Analysis and Energy Landscapes
No published data is available for this section.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol Analogs
Elucidation of Key Structural Features for Biological Activity Modulations
The biological activity of 2,3-dihydro-1-benzofuran analogs is profoundly influenced by several key structural features. The core scaffold, consisting of a fused benzene (B151609) and a dihydrofuran ring, provides a rigid framework that orients substituent groups in a defined three-dimensional space.
Preliminary SAR studies have identified specific positions on the benzofuran (B130515) ring system as critical for modulating activity. For instance, substitutions at the C-2 and C-3 positions of the dihydrofuran ring, as seen in the parent compound 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol, are significant determinants of biological action. The stereochemistry at these positions can also be crucial; in a series of potent cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold, it was found that the (S)-enantiomer was the active form. nih.gov
The phenolic hydroxyl group at the C-4 position is another key feature. This group can act as a hydrogen bond donor, a critical interaction for binding to many biological targets. Its position on the benzene ring, along with other substituents, dictates the electronic properties and binding orientation of the molecule. researchgate.net Furthermore, studies on various benzofuran derivatives have shown that the introduction of specific functional groups, such as an ester or heterocyclic ring at the C-2 position, can be crucial for cytotoxic activity against cancer cells. nih.govnih.gov
Impact of Substituent Effects on Bioactivity Profiles and Selectivity
The nature and position of substituents on the 2,3-dihydro-1-benzofuran scaffold have a dramatic impact on the bioactivity and selectivity of the resulting analogs. Medicinal chemistry campaigns have systematically explored these effects to optimize compounds for specific targets.
Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine onto the benzofuran ring system often leads to a significant enhancement in biological activities, particularly anticancer properties. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to target proteins. nih.gov The position of the halogen is a critical determinant; for example, a bromine atom attached to the methyl group at the C-3 position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov
Steric and Electronic Effects: The size, shape, and electronic nature of substituents are pivotal. In the development of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, it was found that bulky ester groups could produce a positive steric effect on activity. nih.gov Conversely, substitutions on the phenyl ring at C-2 that create electron deficiency were also shown to potentially increase activity. nih.gov For antioxidant benzofuran derivatives, electron-donating groups (EDG) were found to be beneficial for decreasing ionization potential, a key parameter in radical scavenging mechanisms, while electron-withdrawing groups (EWG) decreased bond dissociation enthalpies. scholarena.com
The following table summarizes the observed effects of various substituents on the anticancer activity of benzofuran derivatives.
| Position of Substitution | Substituent Type | Observed Effect on Anticancer Activity | Reference |
| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity | nih.govnih.gov |
| C-3 (on methyl group) | Bromine | Remarkable cytotoxicity against leukemia cells | nih.gov |
| Benzene Ring | Halogens (Br, Cl, F) | Significant increase in anticancer activity | nih.gov |
| Benzene Ring | Methoxy (B1213986) Group | Absence of methoxy substituent was detrimental to activity in some hybrid derivatives | nih.gov |
| General | CONH Group | Necessary for anticancer activity in a series of analogs | nih.gov |
Rational Design Principles for Novel this compound Derivatives
The rational design of novel analogs of this compound leverages established medicinal chemistry principles to create compounds with improved potency, selectivity, and drug-like properties.
Scaffold Hopping and Bioisosteric Replacement: One powerful strategy is "scaffold hopping," where the core structure is replaced with a chemically different but functionally similar one. For instance, a novel series of 2,3-dihydro-1-benzofuran derivatives was designed as CB2 agonists by mimicking the scaffold of a previously discovered series of isatin-based compounds. nih.gov The benzofuran scaffold was proposed to mimic the isatin (B1672199) scaffold, with the goal of improving properties like water solubility. nih.gov This approach can lead to the discovery of new chemical series with distinct intellectual property and potentially better pharmacological profiles.
Conformational Restriction: Another key principle is the use of conformational restriction to lock the molecule into a bioactive conformation. By reducing the number of rotatable bonds and creating a more rigid structure, binding affinity can be enhanced. This strategy was employed in the design of novel benzofuran derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target. nih.gov
Structure-Based and Ligand-Based Design: Modern drug design often employs a combination of structure-based and ligand-based approaches. When the 3D structure of the target protein is known, structure-based design allows for the creation of molecules that fit precisely into the binding site. When the target structure is unknown, ligand-based methods, such as pharmacophore modeling and QSAR (discussed below), use the information from known active molecules to guide the design of new ones. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis in Benzofuran Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is instrumental in benzofuran research for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.
In a study on antileishmanial trans-2-phenyl-2,3-dihydrobenzofurans, various QSAR models were developed to explain and predict their activity. nih.gov The researchers found that 3D-QSAR models, which consider the three-dimensional structure and molecular interaction fields (MIFs), were superior to 2D-QSAR models. The analysis of the best 3D-QSAR model revealed key structural features required for activity, such as the positive steric effect of bulky ester groups and the beneficial impact of electron-deficient regions on the C-2 phenyl ring. nih.gov
Another 2D-QSAR study was conducted on a series of benzofuran-based vasodilators. researchgate.net A statistically significant model was developed that described the bioactivity of the synthesized analogs, allowing the researchers to correlate specific molecular descriptors with vasodilatory activity. researchgate.net The performance of any QSAR model is highly dependent on the appropriate selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. frontiersin.org
The table below presents key molecular descriptors identified in a QSAR study of antioxidant benzofuran derivatives.
| Descriptor | Description | Correlation with Antioxidant Activity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate an electron |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |
| log P | Octanol-water partition coefficient | Describes the hydrophobicity of the molecule |
| HE | Hydration Energy | Represents the energy change upon hydration |
Data adapted from a QSAR study on antioxidant benzofuran derivatives. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.netmdpi.com This approach is particularly useful when the 3D structure of the target is unknown.
This technique has been successfully applied to the design of 2,3-dihydrobenzofuran (B1216630) derivatives. In a search for novel inhibitors of the enzyme PDE1B, a pharmacophore-based screening approach was used to identify lead compounds with a new chemical scaffold. nih.gov The resulting structure-activity relationship study led to the design of novel inhibitors with high affinity for the target. nih.gov
Similarly, in a study targeting the Epidermal Growth Factor Receptor (EGFR) for lung cancer treatment, a library of benzofuran-1,2,3-triazole hybrids was designed and screened using pharmacophore models. nih.gov This ligand-based approach, combined with molecular docking, identified several promising candidates by matching their structural features to a pharmacophore hypothesis generated from known EGFR inhibitors. nih.govresearchgate.net
A typical pharmacophore model for a benzofuran analog might include:
A Hydrogen Bond Donor: Often corresponding to a hydroxyl or amine group.
One or more Hydrogen Bond Acceptors: Represented by the furan (B31954) oxygen or other electronegative atoms.
A Hydrophobic/Aromatic Region: Corresponding to the benzene ring of the benzofuran core.
Specific Exclusion Volumes: Defining regions of space that should not be occupied to avoid steric clashes with the receptor.
By using these models as 3D search queries, chemists can screen large virtual libraries of compounds to identify novel molecules that possess the desired features and are therefore likely to be active. mdpi.com
Molecular Interactions and Mechanistic Biology of 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol Derivatives
Investigation of Molecular Targets and Pathways
The biological effects of 2,3-dihydro-1-benzofuran derivatives are underpinned by their specific interactions with a range of molecular targets. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and interference with essential protein functions, forming the basis of their therapeutic potential.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Nitric Oxide Synthase 2, α-Glucosidase, MurE Synthetase)
Derivatives of the 2,3-dihydro-1-benzofuran class have been identified as potent inhibitors of several key enzymes involved in inflammation and metabolic processes.
Cyclooxygenase-2 (COX-2): Certain benzofuran (B130515) and dihydrobenzofuran derivatives are recognized as inhibitors of cyclooxygenase (COX) enzymes, with a notable selectivity for the COX-2 isoform, which is upregulated during inflammation. nih.gov A series of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and COX, showing selectivity for COX-2. nih.gov Furthermore, studies on fluorinated benzofuran compounds demonstrated significant inhibition of cyclooxygenase activity, which correlates with reduced production of prostaglandin (B15479496) E2 (PGE2). semanticscholar.orgresearchgate.net For instance, specific derivatives have shown potent inhibitory activity against PGE2 secretion, a direct product of the COX-2 pathway. semanticscholar.orgresearchgate.net
| Compound ID | Target | Activity | IC₅₀ Value (µM) | Source |
| Compound 2 | PGE2 Secretion | Inhibition | 1.1 ± 0.1 | semanticscholar.orgresearchgate.net |
| Compound 3 | PGE2 Secretion | Inhibition | 20.5 ± 4.3 | semanticscholar.orgresearchgate.net |
| Compound 5 | PGE2 Secretion | Inhibition | 1.6 ± 0.3 | semanticscholar.orgresearchgate.net |
| Compound 6 | PGE2 Secretion | Inhibition | > 50 | semanticscholar.orgresearchgate.net |
| Compound 8 | PGE2 Secretion | Inhibition | 1.4 ± 0.2 | semanticscholar.orgresearchgate.net |
Nitric Oxide Synthase 2 (NOS2): The inducible form of nitric oxide synthase (NOS2 or iNOS) is another critical enzyme in the inflammatory cascade. Research has shown that specific fluorinated benzofuran derivatives can significantly decrease nitric oxide (NO) secretion in lipopolysaccharide (LPS)-treated macrophages by inhibiting NOS2 protein expression. semanticscholar.org This inhibitory action is a key component of their anti-inflammatory profile.
| Compound ID | Target | Activity | IC₅₀ Value (µM) | Source |
| Compound 2 | NO Secretion | Inhibition | 2.4 ± 0.6 | semanticscholar.org |
| Compound 3 | NO Secretion | Inhibition | 5.2 ± 1.1 | semanticscholar.org |
α-Glucosidase: This enzyme is a key target for managing type-2 diabetes as its inhibition slows carbohydrate digestion. A series of novel benzofuran-1,3,4-oxadiazole derivatives containing 1,2,3-triazole-acetamides have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov All tested compounds in the series exhibited significantly lower half-maximal inhibitory concentration (IC₅₀) values than the standard drug, acarbose, indicating a high potential for this chemical class in modulating α-glucosidase activity. nih.gov One of the most potent compounds demonstrated an inhibitory activity approximately 19-fold higher than acarbose. nih.gov
| Compound ID | Target | Activity | IC₅₀ Value (µM) | Source |
| Compound 12c | α-Glucosidase | Inhibition | 40.7 ± 0.3 | nih.gov |
| Acarbose (Standard) | α-Glucosidase | Inhibition | 750.0 ± 12.5 | nih.gov |
MurE Synthetase: MurE synthetase is an essential enzyme in bacterial cell wall biosynthesis and a target for novel antibiotics. However, within the reviewed scientific literature, specific studies detailing the inhibition of MurE Synthetase by 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol or its direct derivatives have not been prominently reported.
Receptor Binding and Modulation (e.g., PPARα, Cannabinoid Receptor 2, Serotonin-3 Receptor)
The dihydrobenzofuran scaffold has proven to be a versatile framework for designing ligands that bind to and modulate the activity of various receptors.
Peroxisome Proliferator-Activated Receptor α (PPARα): A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as highly potent and subtype-selective PPARα agonists. nih.govresearchgate.net PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, and its activation is a therapeutic strategy for dyslipidemia. These synthetic agonists have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models. nih.govresearchgate.net
Cannabinoid Receptor 2 (CB2): The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain. A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 receptor agonists. nih.govscilit.comnih.gov In one study, enantiomer separation of the most selective compound, MDA7, revealed that the S enantiomer was the active one. nih.govnih.gov Compounds such as MDA42 and MDA39 were identified as the most potent agonists at the CB2 receptor. nih.govnih.gov
| Compound ID | Target Receptor | Binding Affinity (Ki) (nM) | Selectivity (CB1/CB2) | Source |
| MDA7 (18) | CB2 | 10.4 ± 0.3 | >961 | nih.govnih.gov |
| MDA104 (33, S-enantiomer) | CB2 | 7.9 ± 0.2 | >1265 | nih.govnih.gov |
| MDA42 (19) | CB2 | 1.8 ± 0.1 | 148 | nih.govnih.gov |
| MDA39 (30) | CB2 | 1.9 ± 0.1 | 126 | nih.govnih.gov |
Serotonin-3 (5-HT3) Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting. wikipedia.org A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent 5-HT3 receptor antagonists. nih.gov Structure-activity relationship studies revealed that the introduction of methyl groups at the C-2 position of the dihydrobenzofuran ring increased pharmacological activity, with dimethyl substitution showing the highest potency. nih.gov The compound (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated exceptionally high affinity for the 5-HT3 receptor. nih.gov
| Compound ID | Target Receptor | Binding Affinity (Ki) (nM) | Source |
| Compound 24 | 5-HT3 | 0.055 | nih.gov |
Protein Interaction Profiling (e.g., DNA Gyrase B, Tyrosyl-tRNA Synthetase)
Beyond enzymes and receptors, derivatives of the benzofuran family have been shown to interact with other critical bacterial proteins, highlighting their potential as antimicrobial agents.
DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibacterial drugs. Benzofuran-pyrazole hybrid molecules have been synthesized and shown to be notable inhibitors of E. coli DNA gyrase B. mdpi.comresearchgate.net One particular compound from this series exhibited an IC₅₀ value comparable to the established antibiotic ciprofloxacin, indicating potent inhibition of the enzyme's activity. mdpi.comresearchgate.net Other benzopyrone-based derivatives have also been found to competitively bind to the ATP binding site of the gyrase B subunit, with one compound showing an IC₅₀ value of 0.76 μM. mdpi.com
| Compound ID | Target | Activity | IC₅₀ Value (µM) | Source |
| Compound 9 | E. coli DNA Gyrase B | Inhibition | 9.80 | mdpi.comresearchgate.net |
| Compound 8d | E. coli DNA Gyrase B | Inhibition | 0.76 | mdpi.com |
| Ciprofloxacin (Standard) | E. coli DNA Gyrase B | Inhibition | 2.72 | mdpi.com |
Tyrosyl-tRNA Synthetase (TyrRS): TyrRS is an essential enzyme for protein synthesis in bacteria, making it an attractive target for new antibiotics. nih.govresearchgate.net While specific studies on 2,3-dihydro-1-benzofuran derivatives targeting TyrRS are not widely reported, research on structurally related furanones has demonstrated the potential of this general scaffold. For example, 3-aryl-4-arylaminofuran-2(5H)-one derivatives have been shown to be highly active against TyrRS, with the most potent compound exhibiting an IC₅₀ of 0.09 µM. nih.gov This suggests that the broader furan (B31954)/benzofuran class of compounds could be optimized for interaction with this antibacterial target.
Cellular and Subcellular Mechanistic Studies
The molecular interactions of 2,3-dihydro-1-benzofuran derivatives translate into observable effects on cellular signaling and function. These studies provide a deeper understanding of the mechanisms that drive their anti-inflammatory and antimicrobial activities.
Effects on Inflammatory Signaling Pathways (e.g., TNF-α, NF-κB, Reactive Oxygen Species, ICAM-1, MCP-1, AP-1)
Derivatives of benzofuran have been shown to modulate multiple key signaling pathways that are dysregulated during inflammation.
TNF-α and NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com A synthesized piperazine/benzofuran hybrid, compound 5d, was found to significantly down-regulate the secretion of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.govmdpi.com Mechanistically, this compound inhibited the NF-κB signaling pathway by preventing the phosphorylation of key upstream and downstream proteins, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB. nih.govmdpi.com
Reactive Oxygen Species (ROS): While some studies have linked inflammatory responses to ROS generation, direct studies detailing the effects of this compound derivatives on ROS production within inflammatory signaling pathways are limited. However, the general antioxidant properties of related benzofuran compounds have been noted, suggesting a potential to mitigate oxidative stress which is a component of inflammation. nih.gov
ICAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) is an adhesion molecule whose expression on endothelial cells is induced by inflammatory cytokines. It plays a critical role in the recruitment of leukocytes to sites of inflammation. Benzofuran derivatives have been shown to inhibit the upregulation of ICAM-1 on the surface of the endothelium, thereby interfering with the inflammatory cell adhesion process. nih.gov
MCP-1: Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) is a chemokine that recruits monocytes to sites of inflammation. Studies with fluorinated benzofuran derivatives have demonstrated a potent, dose-dependent inhibition of CCL2 production in LPS-treated macrophages. semanticscholar.orgresearchgate.net
| Compound ID | Target | Activity | IC₅₀ Value (µM) | Source |
| Compound 2 | CCL2 (MCP-1) Secretion | Inhibition | 1.5 ± 0.3 | semanticscholar.orgresearchgate.net |
| Compound 3 | CCL2 (MCP-1) Secretion | Inhibition | 19.3 ± 4.1 | semanticscholar.orgresearchgate.net |
| Compound 5 | CCL2 (MCP-1) Secretion | Inhibition | 2.0 ± 0.3 | semanticscholar.orgresearchgate.net |
| Compound 8 | CCL2 (MCP-1) Secretion | Inhibition | 2.1 ± 0.4 | semanticscholar.orgresearchgate.net |
AP-1: Activator protein-1 (AP-1) is another transcription factor involved in inflammation and immune responses. Research on novel benzofuran derivatives has shown they can attenuate lung inflammation by blocking the MAPK/AP-1 signaling pathway.
Membrane Disruption Mechanisms in Antimicrobial Contexts
The antimicrobial activity of benzofuran derivatives is an area of active investigation. While many mechanisms may contribute, interaction with the bacterial membrane is a proposed mode of action for certain derivatives. The antimicrobial activity appears to be highly dependent on the substitution patterns on the benzofuran core. rsc.org For some aza-benzofuran compounds, it is suggested that their enhanced lipophilicity and the capacity to carry a positive charge facilitate electrostatic interactions with the negatively charged components of bacterial membranes. This interaction can disrupt membrane integrity, leading to bacterial cell death. Structure-activity relationship studies indicate that the antimicrobial effect is often more influenced by substitutions on the heterocyclic furan ring than on the benzene (B151609) portion of the scaffold. rsc.org
Mechanisms of Antioxidant Action (e.g., Free Radical Scavenging, Inhibition of Lipid Peroxidation)
The antioxidant properties of 2,3-dihydro-1-benzofuran derivatives are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals. This activity is significantly influenced by the substitution pattern on the benzofuran core. The mechanisms of action predominantly involve free radical scavenging and the inhibition of lipid peroxidation.
Free Radical Scavenging:
The principal mechanism of free radical scavenging by phenolic compounds, including dihydrobenzofuran derivatives, is through hydrogen atom transfer (HAT). In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable aryloxyl radical (ArO•).
A second mechanism, single-electron transfer followed by proton transfer (SET-PT), can also contribute to the antioxidant activity. In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion. The predominant mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.
For instance, a novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, has demonstrated notable antioxidant properties. documentsdelivered.com
Inhibition of Lipid Peroxidation:
Lipid peroxidation is a chain reaction initiated by free radicals that leads to the oxidative degradation of lipids. Antioxidant 2,3-dihydro-1-benzofuran derivatives can inhibit this process by scavenging the chain-propagating peroxyl radicals.
The antioxidant efficacy of these compounds is often evaluated by their ability to inhibit lipid peroxidation in various in vitro systems, such as rat liver microsomes. For example, a study on 2,3-dihydrobenzo[b]furan-5-ol and its analogues demonstrated their capacity to inhibit lipid peroxidation stimulated by Fe(II)/ADP/ascorbate. nih.gov The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below.
| Compound | IC50 (µM) |
|---|---|
| 2,3-dihydrobenzo[b]furan-5-ol | ~250 |
| 2,3-dihydrobenzo[b]thiophene-5-ol | ~25 |
| 2,3-dihydrobenzo[b]selenophen-5-ol | ~13 |
Another study on a water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, also reported significant inhibition of lipid peroxidation in rat liver microsomes induced by both iron-dependent (NADPH/Fe2+/ADP) and iron-independent (cumene hydroperoxide) systems, with IC50 values of 25 µM and 30 µM, respectively. documentsdelivered.com In rat liver mitochondria, this compound showed an IC50 value of about 12 µM for lipid peroxidation induced by ascorbate/Fe2+. documentsdelivered.com
Enzyme Kinetics and Inhibition Mechanisms
Certain derivatives of 2,3-dihydro-1-benzofuran have been investigated for their ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are key to the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans have been identified as inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with a notable selectivity for the COX-2 isoform over COX-1. The inhibition of these enzymes contributes to the anti-inflammatory effects of these compounds.
Furthermore, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have provided specific inhibitory concentrations against COX-1 and COX-2. The table below summarizes the IC50 values for two of these compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound 5 (a fluorinated dihydrobenzofuran derivative) | > 50 | 15.4 |
| Compound 6 (a fluorinated dihydrobenzofuran derivative) | 10.2 | > 50 |
The data indicates that subtle structural modifications, such as the position of fluorine substitution, can significantly alter the inhibitory activity and selectivity of these compounds towards COX isoforms.
Animal Model Investigations of Mechanistic Pathways
Future research using animal models of oxidative stress would be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as to identify the specific signaling pathways and molecular targets modulated by their antioxidant effects in a physiological setting.
Computational Chemistry and Molecular Modeling in 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol, docking simulations are primarily used to forecast its binding mode and affinity within the active site of a biological target, typically a protein or enzyme. This technique is fundamental in structure-based drug design, allowing scientists to hypothesize how the compound might exert a therapeutic effect.
The process involves preparing the three-dimensional structures of both the ligand (the benzofuran (B130515) derivative) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy. Lower scores typically indicate a more favorable binding interaction.
Studies on related 2,3-dihydrobenzofuran (B1216630) structures have demonstrated their potential as inhibitors for various enzymes by identifying key interactions. For instance, computational screening and docking have been used to design 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov Similarly, these techniques have been applied to identify novel inhibitors for the PDE1B enzyme, a target for neurological disorders. nih.gov These simulations reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a rationale for the compound's activity and a roadmap for its chemical modification to improve potency and selectivity.
| Protein Target | PDB ID | Benzofuran Derivative Class | Key Findings from Docking Studies |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 4BPM | 2,3-Dihydrobenzofurans | Identified key interactions leading to the development of inhibitors with low micromolar activity. nih.gov |
| Phosphodiesterase 1B (PDE1B) | 4L8F, 4L8G | 2,3-Dihydrobenzofurans | Guided the design of novel inhibitors with high predicted affinity for the enzyme. nih.gov |
| Cannabinoid Receptor 2 (CB₂) | N/A (Homology Model) | 2,3-Dihydro-1-benzofurans | Predicted a putative binding mode for a series of potent and selective CB₂ agonists. nih.gov |
| Aromatase Cytochrome P450 | 3EQM | General Benzofurans | Explored the binding behavior of novel benzofuran derivatives within the active site. orientjchem.org |
Molecular Dynamics Simulations for Conformational and Binding Studies
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that both the ligand and protein may undergo upon binding. This method provides a more realistic representation of the physiological environment.
Starting from the best-docked complex obtained from molecular docking, an MD simulation solves Newton's equations of motion for a system of atoms and molecules. This allows researchers to observe the trajectory of the complex over a specific period, typically nanoseconds to microseconds. The analysis of this trajectory can confirm the stability of key interactions predicted by docking, such as hydrogen bonds, and can reveal the role of water molecules in mediating the binding.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains securely in the binding pocket. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding and recognition. For the this compound scaffold, MD simulations are essential to validate docking predictions and to calculate more accurate binding free energies, providing a higher level of confidence in its potential as a bioactive agent. nih.gov
| Simulation Parameter | Purpose | Typical Output/Insight |
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the ligand-protein complex over the simulation time. | A plot of RMSD vs. time. A plateau indicates the system has reached equilibrium and the ligand is stable in the binding site. |
| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of different parts of the protein (e.g., amino acid residues). | A plot of RMSF vs. residue number. High peaks indicate flexible regions, such as loops, which may be involved in ligand entry or conformational changes. |
| Hydrogen Bond Analysis | To monitor the formation and breakage of hydrogen bonds between the ligand and protein. | A timeline or percentage occupancy of specific hydrogen bonds, confirming the stability of key interactions. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of the binding affinity than docking scores. | A quantitative value of the binding free energy (ΔG_bind), which can be used to rank different compounds. |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is an exceptionally powerful tool for predicting a wide range of molecular properties from first principles, providing deep insights into the intrinsic characteristics of a compound like this compound.
DFT calculations can accurately determine the optimized molecular geometry of a compound, including bond lengths and angles. aip.org From this optimized structure, a host of electronic properties can be derived to predict its chemical reactivity.
One of the most important applications is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would identify the negatively charged oxygen atoms as likely sites for electrophilic attack or hydrogen bonding, while positively charged regions would be susceptible to nucleophilic attack. These predictions are invaluable for understanding intermolecular interactions and potential metabolic transformations.
| DFT-Calculated Property | Significance for Reactivity Prediction |
| Optimized Molecular Geometry | Provides the most stable 3D structure, including precise bond lengths and angles, which influences steric and electronic effects. aip.org |
| HOMO Energy | Indicates the electron-donating capability of the molecule. Higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Indicates the electron-accepting capability of the molecule. Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, helping to predict sites of interaction. |
DFT is also extensively used to elucidate complex reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. This allows for the mapping of a potential energy surface for a given reaction, identifying the most energetically favorable pathway.
A key application in environmental and pharmaceutical science is the prediction of degradation pathways, such as photodegradation. The photodegradation of a molecule is often initiated by the absorption of UV light, promoting it to an excited electronic state. DFT and its time-dependent extension (TD-DFT) can predict the UV-Vis absorption spectrum of a molecule, identifying the wavelengths of light it is likely to absorb. nih.gov
Computational studies on related aromatic compounds have shown that upon excitation, a molecule can undergo various reactions, including bond cleavage, rearrangement, or reaction with other species like molecular oxygen. nih.govnih.gov For example, a common photodegradation pathway for aromatic acids involves photodecarboxylation, which proceeds via the formation of radical intermediates. nih.govresearchgate.net By calculating the energy barriers for different potential steps, DFT can predict the most probable degradation products. This information is crucial for assessing the environmental fate of a compound and for designing more stable molecules. Studies on the antioxidant mechanisms of benzofuran derivatives have also used DFT to determine whether reactions proceed via hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET) pathways. rsc.orgrsc.org
| Step in Photodegradation | Computational Method | Information Gained |
| 1. Light Absorption | Time-Dependent DFT (TD-DFT) | Calculation of the electronic absorption spectrum to predict the wavelength of maximum absorption (λ_max). nih.gov |
| 2. Excitation | TD-DFT | Determination of the nature of the excited state (e.g., singlet or triplet) and the distribution of molecular orbitals. nih.gov |
| 3. Initial Reaction | DFT | Calculation of the energy barrier for the initial bond-breaking or rearrangement step (e.g., decarboxylation, homolytic cleavage). nih.gov |
| 4. Intermediate Formation | DFT | Optimization of the geometry and calculation of the stability of radical or ionic intermediates. |
| 5. Propagation/Termination | DFT | Modeling of subsequent reactions of intermediates with other molecules (e.g., oxygen, water) to predict final degradation products. nih.gov |
In Silico Screening and Virtual Library Design for Benzofuran Derivatives
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When applied to the this compound scaffold, this approach allows for the rapid and cost-effective exploration of a vast chemical space to discover new lead compounds.
The process often begins with the design of a virtual library. Starting with the core benzofuran structure, chemists can computationally generate thousands or even millions of derivatives by adding various functional groups at different positions. This library is then subjected to a hierarchical screening process.
A common first step is pharmacophore-based screening. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Once a pharmacophore model is developed based on known active compounds, the virtual library can be rapidly filtered to select only those molecules that match the model.
Molecules that pass this filter are then subjected to more computationally intensive methods like molecular docking to predict their binding affinity more accurately. nih.gov The top-ranked compounds can be further analyzed using MD simulations or evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico. This multi-step approach funnels a large, diverse library down to a small number of promising candidates for chemical synthesis and experimental testing, significantly streamlining the drug discovery pipeline. nih.govnih.gov
| Step | Description | Computational Tools Used |
| 1. Scaffold Selection | The 2,3-dihydro-1-benzofuran core is chosen as a "privileged structure" based on known biological activity. nih.gov | Chemical knowledge, literature review. |
| 2. Virtual Library Generation | A large, diverse library of derivatives is created computationally by adding various substituents to the core scaffold. | Library enumeration software (e.g., RDKit, ChemAxon). |
| 3. High-Throughput Screening | The library is rapidly filtered using methods that are computationally inexpensive. | Pharmacophore modeling, 2D/3D similarity searching. |
| 4. Structure-Based Screening | The reduced set of hits is docked into the 3D structure of the biological target to predict binding modes and rank compounds. | Molecular docking software (e.g., AutoDock, GOLD, Glide). |
| 5. Hit Refinement & Prioritization | Top-ranked compounds from docking are further evaluated for stability and binding free energy. In silico ADMET properties are also predicted. | Molecular Dynamics (MD) simulations, ADMET prediction software (e.g., SwissADME, QikProp). |
| 6. Candidate Selection | A small number of the most promising virtual hits are selected for synthesis and biological evaluation. | --- |
Emerging Research Frontiers and Future Directions for 2,3 Dimethyl 2,3 Dihydro 1 Benzofuran 4 Ol
Development of Novel Synthetic Methodologies for Architecturally Complex Analogs
The future development of 2,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol as a lead compound hinges on the ability to synthesize a diverse library of structurally complex analogs. Current synthetic strategies for the 2,3-dihydrobenzofuran (B1216630) scaffold provide a strong foundation, but new methodologies are required to introduce greater molecular diversity and stereochemical complexity.
Recent advances in organic synthesis offer several promising avenues. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has proven effective for constructing the dihydrobenzofuran core. organic-chemistry.orgacs.org Future work could focus on asymmetric catalysis to control the stereochemistry at the C2 and C3 positions, which is crucial for biological activity. For instance, enantioselective palladium-catalyzed Heck/Tsuji-Trost reactions could be adapted to produce chiral analogs with high enantiomeric excess. organic-chemistry.org
Metal-free synthetic protocols are also gaining prominence, offering more environmentally benign alternatives. nih.gov Brønsted acid-catalyzed [4+1] annulation reactions, for example, could be employed to construct analogs with quaternary carbon centers. nih.gov Furthermore, photocatalytic methods present an opportunity to forge C-C and C-O bonds under mild conditions, enabling the incorporation of novel functional groups that are incompatible with traditional thermal methods. nih.gov The oxidative coupling of phenylpropanoids remains a key method for creating related neolignan structures and could be adapted for analog synthesis.
| Synthetic Strategy | Catalyst/Reagent Type | Potential for Analog Complexity | Key Features |
| Transition-Metal Catalysis | Palladium, Copper, Rhodium | High | Well-established for C-C and C-O bond formation; potential for high stereocontrol. organic-chemistry.orgacs.org |
| Brønsted Acid Catalysis | TsOH, TfOH, PPA | Moderate to High | Metal-free; enables cyclization and annulation reactions to build the core structure. nih.gov |
| Photocatalysis | Organic Dyes, Light | High | Mild reaction conditions; allows for unique bond formations and functional group tolerance. nih.gov |
| Intramolecular Cyclization | Base or Acid-Mediated | Moderate | Effective for forming the dihydrofuran ring from appropriately substituted phenols. mdpi.com |
| [4+1] Annulation | Lewis Acids, Organocatalysts | High | Constructs the five-membered ring by reacting a four-atom component with a one-atom component. cnr.itnih.gov |
Exploration of Undiscovered Molecular Targets and Biological Pathways
The vast biological activity spectrum of benzofuran (B130515) derivatives suggests that this compound and its analogs may interact with a variety of undiscovered molecular targets. researchgate.netrsc.org While some dihydrobenzofurans are known to target specific proteins like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1 and cannabinoid receptor 2 (CB2), the landscape of potential targets is far from fully mapped. nih.govnih.gov
Future research should employ unbiased screening approaches to identify novel biological activities. High-throughput screening (HTS) of diverse compound libraries against panels of cancer cell lines, bacterial strains, and viral assays could reveal unexpected therapeutic potential. nih.govresearchgate.net For example, derivatives have shown activity against various cancer cell lines, and structure-activity relationship (SAR) studies have indicated that substitutions at key positions are crucial for cytotoxicity. nih.gov
Network pharmacology, a method that explores the interactions between drugs, targets, and diseases, could be a powerful tool. researchgate.net By analyzing the predicted targets of a library of analogs, researchers can identify key biological pathways, such as the hypoxia-inducible factor-1 (HIF-1) signaling pathway or inflammatory cascades, that are modulated by this chemical scaffold. researchgate.netnih.gov Recent studies have also identified benzofuran derivatives as STING agonists, highlighting their potential in activating innate immune responses against viruses and cancer. nih.gov
| Known Target/Pathway for Benzofurans | Therapeutic Area | Example Compound Class | Potential for Exploration |
| Cannabinoid Receptor 2 (CB2) | Neuropathic Pain, Inflammation | Dihydrobenzofuran agonists | High; potential for non-psychoactive analgesics. nih.gov |
| mPGES-1 | Inflammation, Cancer | Dihydrobenzofuran inhibitors | High; potential for developing novel anti-inflammatory agents. nih.gov |
| Hypoxia-Inducible Factor (HIF-1) | Cancer | Benzene-sulfonamide-benzofurans | High; targeting tumor progression in hypoxic microenvironments. nih.gov |
| Stimulator of Interferon Genes (STING) | Antiviral, Cancer | Benzofuran derivatives | High; potential for broad-spectrum antiviral and immuno-oncology agents. nih.gov |
| Chorismate Mutase | Antibacterial (Tuberculosis) | Substituted Benzofurans | Moderate; potential for developing new antitubercular agents. acs.orgnih.gov |
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A complete understanding of the structure, conformation, and physicochemical properties of this compound and its future analogs requires a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for initial structure confirmation, a deeper characterization is necessary to correlate structure with function. researchgate.net
Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be indispensable for unambiguously assigning the complex structures of novel analogs and determining their relative stereochemistry. For chiral compounds, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, combined with computational predictions, can be used to assign the absolute configuration.
High-resolution tandem mass spectrometry (MS/MS) can provide detailed information about fragmentation pathways, aiding in the structural elucidation of metabolites and degradation products. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing complex reaction mixtures and biological samples. researchgate.net Furthermore, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, offering insights into bond lengths, angles, and intermolecular interactions in the solid state. nih.gov
| Analytical Technique | Type of Information Provided | Application in Research |
| 2D NMR Spectroscopy | Connectivity, spatial proximity of atoms | Unambiguous structure elucidation and stereochemical assignment. |
| X-Ray Crystallography | 3D molecular structure, bond parameters | Definitive structural proof, understanding of solid-state packing. nih.gov |
| High-Resolution Tandem MS | Fragmentation patterns, elemental composition | Structural analysis of unknowns, metabolite identification. |
| Circular Dichroism (VCD/ECD) | Absolute configuration of chiral molecules | Determination of enantiomeric form, crucial for biological studies. |
| Computational Chemistry (DFT) | Optimized geometry, electronic properties | Aiding spectral interpretation, predicting reactivity and properties. researchgate.net |
Chemoinformatics and Big Data Approaches in Benzofuran Research
Chemoinformatics and big data analysis are set to revolutionize the discovery and development of new drugs based on the dihydrobenzofuran scaffold. These computational approaches can significantly accelerate the research cycle by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts. acs.orgnih.gov
Virtual screening of large compound databases containing benzofuran analogs can be performed using molecular docking simulations to identify potential binders for specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, allowing for the design of more potent compounds.
Machine learning and artificial intelligence algorithms can mine vast datasets from chemical literature and bioactivity databases (e.g., ChEMBL, PubChem) to identify novel structure-activity relationships and predict undiscovered biological targets. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be integrated early in the design phase to optimize the drug-like properties of new analogs, reducing the likelihood of late-stage failures. acs.org
| Chemoinformatic Tool | Application | Purpose in Benzofuran Research |
| Molecular Docking | Structure-based virtual screening | Predict binding modes and affinities of analogs to biological targets. nih.gov |
| QSAR Modeling | Ligand-based drug design | Develop predictive models for biological activity to guide analog design. |
| Pharmacophore Modeling | Identifying essential structural features | Defining the key chemical features required for activity at a specific target. |
| Machine Learning | Big data analysis, predictive modeling | Uncovering novel patterns in large datasets, predicting new targets and activities. |
| ADMET Prediction | In silico property profiling | Assessing drug-likeness and potential liabilities of new compounds early in development. acs.org |
Potential for Applications in Materials Science and Industrial Chemistry (excluding specific product names)
Beyond pharmacology, the 2,3-dihydrobenzofuran core structure holds potential for applications in materials science and industrial chemistry. The rigid, aromatic nature of the benzofuran ring combined with the functionalizable heterocyclic portion makes it an attractive building block for novel organic materials.
Derivatives of the benzofuran scaffold have been investigated for their utility in organic electronics. For example, thiophene-substituted benzofurans have been synthesized for use in optical devices, suggesting that the electronic properties of the core can be tuned through substitution. acs.org By modifying the substituents on the this compound skeleton, it may be possible to develop new organic semiconductors, components for organic light-emitting diodes (OLEDs), or materials with nonlinear optical properties. researchgate.net
The phenolic hydroxyl group offers a reactive handle for polymerization reactions. This could enable the incorporation of the dihydrobenzofuran unit into polymers, potentially imparting enhanced thermal stability, specific optical properties, or altered mechanical characteristics to the resulting materials. The unique heterocyclic structure could also be exploited in the design of specialized solvents, additives, or intermediates for fine chemical synthesis, leveraging the compound's specific physicochemical properties.
Q & A
Q. What are the recommended analytical methods for detecting 2,3-dimethyl-2,3-dihydro-1-benzofuran-4-ol in environmental samples?
To detect this compound in matrices like wastewater or sludge, solid-phase extraction (SPE) using Oasis HLB cartridges is effective. Conditioning the cartridges with methanol followed by sample loading at pH 2–3 (adjusted with HCl) optimizes recovery. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred for quantification due to its sensitivity. Internal standards like deuterated analogs (e.g., triclosan-d3) should be used to correct for matrix effects .
Q. How can researchers ensure the stability of this compound during storage and analysis?
Store samples at −18 °C immediately after collection to prevent degradation. Use silanized glassware (deactivated with 5% dimethyldichlorosilane in toluene) to minimize adsorption losses. For liquid chromatography, maintain acidic mobile phases (e.g., 0.1% formic acid) to enhance compound stability and peak resolution .
Q. What safety protocols are critical when handling this compound in the laboratory?
Follow general organic compound safety guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). Ensure proper waste disposal for halogenated solvents used in extraction .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
Discrepancies in half-life or degradation pathways often arise from matrix effects (e.g., sludge vs. water). Conduct controlled photolysis experiments using simulated sunlight (λ = 290–800 nm) and compare results across matrices. Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., dissolved organic matter) .
Q. What strategies optimize stereochemical control during the synthesis of this compound?
Employ diastereoselective multicomponent cascade reactions using chiral catalysts (e.g., Evans’ oxazaborolidines). Monitor reaction progress via chiral HPLC to assess enantiomeric excess. For example, a 1:1.5 molar ratio of salicylaldehyde derivative to acetylating agent at −20 °C yields >90% diastereomeric purity .
Q. How does the electronic structure of this compound influence its spectroscopic properties?
The electron-donating methyl groups and hydroxyl moiety create distinct NMR shifts. For ¹H-NMR, the dihydrofuran protons resonate at δ 3.1–3.5 ppm (multiplet), while the phenolic -OH appears as a broad peak at δ 5.2–5.5 ppm. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict UV-Vis absorption maxima (λ ~270 nm) .
Q. What methodologies quantify the compound’s interaction with biological receptors (e.g., estrogen receptors)?
Use competitive binding assays with radiolabeled estradiol (³H-E2) and recombinant ER-α/β. Pre-incubate the compound (1–100 μM) with ER for 24 hours, then measure displacement via scintillation counting. Molecular docking (e.g., AutoDock Vina) predicts binding affinities, validated by IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
